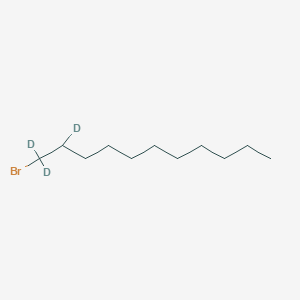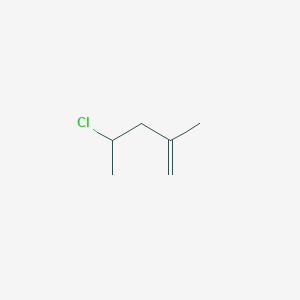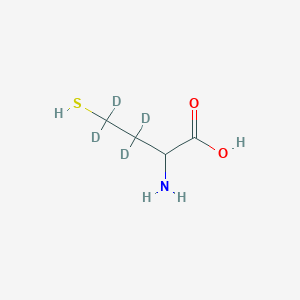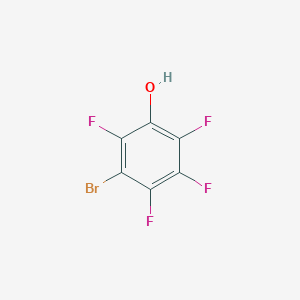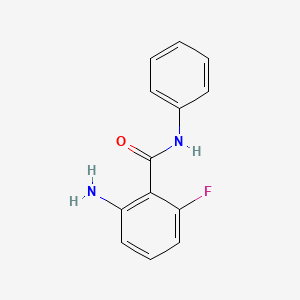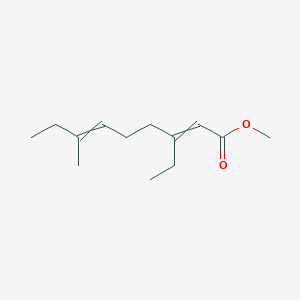![molecular formula C₁₈H₁₉FN₄O₆ B1145580 {[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid CAS No. 1064706-98-4](/img/structure/B1145580.png)
{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned, also known as N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]-1,3-oxazole-5-carboxamide, is a complex organic molecule with the molecular formula C20H20FN5O5 . It has a molecular weight of 429.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a pyrimidinone ring, a fluorophenyl group, and an oxazole ring . The InChIKey of the compound is LTVWCFDOXHEYKS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has several notable computed properties. It has a XLogP3-AA value of 1.3, indicating its relative hydrophobicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a topological polar surface area of 137 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
A study by Xiong Jing (2011) explored the synthesis of compounds with a core structure similar to the one , particularly focusing on derivatives of dihydropyrimidinones for antitumor activities. The compounds demonstrated selective anti-tumor activities, highlighting the importance of specific structural configurations, such as the R-configuration, in contributing to their biological activity. This research underscores the potential of dihydropyrimidine derivatives in cancer treatment, providing a foundation for further exploration of related compounds (Xiong Jing, 2011).
Enantioselective Preparation of Dihydropyrimidones
Research by J. M. Goss et al. (2009) on the enantioselective preparation of dihydropyrimidones, including detailed synthetic approaches, highlights the significance of stereochemical configuration in the synthesis of biologically active compounds. This study provides insights into the synthesis of chiral compounds, which is crucial for developing drugs with targeted properties and minimal side effects (J. M. Goss et al., 2009).
Key Pyrimidine Precursors for Rosuvastatin Synthesis
Damjan Šterk et al. (2012) reported on the synthesis of key pyrimidine precursors used in the synthesis of rosuvastatin, a widely used cholesterol-lowering medication. The study presents a highly efficient method for preparing functionalized 5-methylpyrimidine, emphasizing the role of such compounds in pharmaceutical synthesis and the advantage of methodologies that do not require metal catalysis or cryogenic conditions (Damjan Šterk et al., 2012).
Application in Dye Synthesis and Textile Coloring
Research by Isaac Oluwatobi Abolude et al. (2021) explored the synthesis of disperse dyes derived from thiophene and their application on polyester and nylon fabrics. This study illustrates the utility of pyrimidine derivatives in the dyeing industry, showing how metal complexation can enhance dye properties such as fastness and levelness, offering insights into the versatility of such compounds beyond pharmaceutical applications (Isaac Oluwatobi Abolude et al., 2021).
Merging Allosteric and Active Site Binding Motifs
The study by Jan Lanz and Rainer Riedl (2014) on the de novo design of molecules merging allosteric and active site binding motifs highlights the innovative approach to drug design. This research showcases the potential of pyrimidine derivatives in creating highly selective and potent inhibitors for therapeutically relevant proteins, emphasizing the importance of structural design in developing new drugs (Jan Lanz & Rainer Riedl, 2014).
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O6/c1-18(2,22-14(26)16(28)29)17-21-11(12(24)15(27)23(17)3)13(25)20-8-9-4-6-10(19)7-5-9/h4-7,24H,8H2,1-3H3,(H,20,25)(H,22,26)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOUCNLLYIBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vcb1fau7R0 | |
CAS RN |
1064706-98-4 |
Source


|
| Record name | DES(5-methyl-1,3,4-oxadiazol)-oxalo-raltegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064706984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)-OXALO-RALTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCB1FAU7R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

